molecular formula C10H12IN B1464552 N-cyclobutyl-4-iodoaniline CAS No. 1249534-42-6

N-cyclobutyl-4-iodoaniline

Cat. No.: B1464552
CAS No.: 1249534-42-6
M. Wt: 273.11 g/mol
InChI Key: DPAYFGAHWDZOQR-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-iodoaniline: is a chemical compound that belongs to the class of anilines. It features a cyclobutyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Iodination of Aniline: One common method involves the direct iodination of aniline derivatives.

    Transition-Metal-Free Decarboxylative Iodination: Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under oxygen.

Industrial Production Methods: Industrial production methods for N-cyclobutyl-4-iodoaniline typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of specific catalysts and solvents can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-cyclobutyl-4-iodoaniline can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or iodine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted anilines.

    Oxidation Products: Oxidation can yield nitroso or nitro derivatives of the compound.

Scientific Research Applications

Chemistry: N-cyclobutyl-4-iodoaniline serves as a crucial building block for synthesizing complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.

Industry: The compound is used in the manufacturing of dyes and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications .

Comparison with Similar Compounds

    4-Iodoaniline: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.

    2-Iodoaniline: Another similar compound with the iodine atom in a different position, affecting its reactivity and applications.

Uniqueness: N-cyclobutyl-4-iodoaniline’s unique combination of a cyclobutyl group and an iodine atom provides distinct steric and electronic properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

N-cyclobutyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAYFGAHWDZOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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